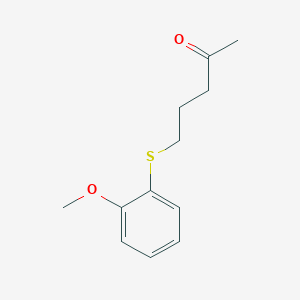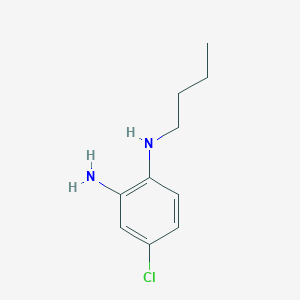
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with a 3-fluoro-4-nitrophenyl group and a methyl group, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of 3-fluoro-4-nitroaniline with appropriate reagents to form the desired thiadiazole ring. One common method includes the use of thionyl chloride and methyl isothiocyanate under controlled conditions to achieve the cyclization necessary for thiadiazole formation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in material science for developing new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole include other thiadiazole derivatives such as:
- 5-(4-Nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Chloro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Fluoro-4-nitrophenyl)-1,2,4-triazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the 3-fluoro-4-nitrophenyl group and the thiadiazole ring in this compound makes it particularly interesting for specific research applications .
Propiedades
Fórmula molecular |
C9H6FN3O2S |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H6FN3O2S/c1-5-11-9(16-12-5)6-2-3-8(13(14)15)7(10)4-6/h2-4H,1H3 |
Clave InChI |
QZEXDRSFQMZCHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


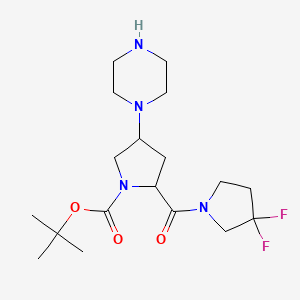

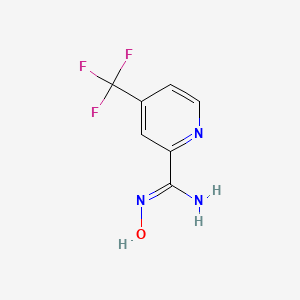
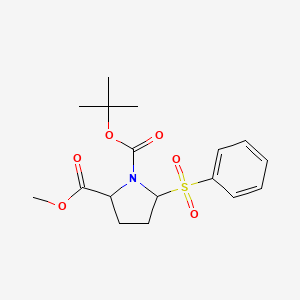
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)

![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
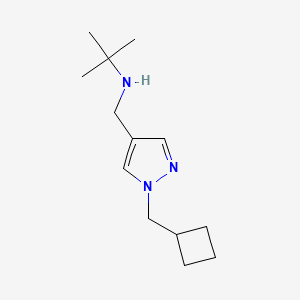
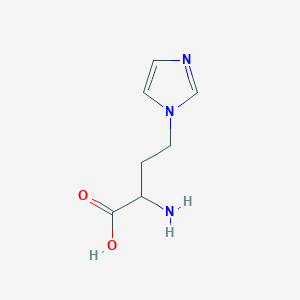
![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)

